Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate
Overview
Description
Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate is a chemical compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate typically involves the reaction of 4-aminobutanoic acid with ethyl oxalyl chloride, followed by esterification with methanol. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process is conducted in cGMP (current Good Manufacturing Practice) facilities to ensure the quality and safety of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the manufacture of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-ethoxy-2-oxoethylamino)butanoate
- Ethyl 4-(2-ethoxy-2-oxoethylamino)butanoate
- Propyl 4-(2-ethoxy-2-oxoethylamino)butanoate
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure with functional groups that may contribute to its reactivity and biological properties. Understanding its biological activity is essential for exploring its applications in drug development and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉N₃O₄, with a molecular weight of approximately 273.3 g/mol. The compound contains an ethoxy group, an oxoethyl moiety, and an amino group, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₉N₃O₄ |
Molecular Weight | 273.3 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition: The compound can interact with specific enzymes, potentially inhibiting their activity by binding to the active site.
- Receptor Modulation: It may modulate receptor activity, influencing signal transduction pathways within cells.
- Substrate Interaction: The structural components allow it to mimic substrates or ligands, facilitating interactions with biological macromolecules.
Pharmacological Properties
Research indicates that derivatives of this compound may exhibit various pharmacological properties, including:
- Antimicrobial Activity: Some studies suggest potential efficacy against bacterial strains.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways.
- Cytotoxicity: Preliminary data indicate that certain derivatives could induce apoptosis in cancer cell lines.
Case Studies
-
Antimicrobial Activity Study:
A study conducted on the antimicrobial properties of this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating moderate antibacterial activity. -
Cytotoxicity Assessment:
In vitro assays on human cancer cell lines revealed that the compound exhibited cytotoxic effects at concentrations above 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting a potential mechanism for its anticancer activity. -
Inflammation Modulation:
Research involving animal models demonstrated that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its anti-inflammatory potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate | Contains a benzyl group; lacks ethoxycarbonyl group | Moderate antimicrobial effects |
Ethyl 4-(phenylamino)butanoate | Contains a phenyl group; different steric properties | Lower cytotoxicity compared to Methyl compound |
Methyl 4-(tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)butanoate | Different protective group; affects reactivity | Enhanced stability but less biological activity |
Properties
IUPAC Name |
methyl 4-[(2-ethoxy-2-oxoethyl)amino]butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-3-14-9(12)7-10-6-4-5-8(11)13-2/h10H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEJPUUJHIXMFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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